
Oxabolone cipionate
Vue d'ensemble
Description
Méthodes De Préparation
Le cipionate d’oxabolone est synthétisé par estérification de l’oxabolone (4-hydroxy-19-nortestostérone) avec l’acide cypionique. La réaction implique l’utilisation d’un catalyseur acide pour faciliter le processus d’estérification. La voie de synthèse implique généralement les étapes suivantes :
Oxydation : Oxydation de la 19-nortestostérone pour former la 4-hydroxy-19-nortestostérone.
Estérification : Réaction de la 4-hydroxy-19-nortestostérone avec l’acide cypionique en présence d’un catalyseur acide pour former le cipionate d’oxabolone.
Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Le cipionate d’oxabolone subit plusieurs types de réactions chimiques, notamment :
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe hydroxyle, pour former divers dérivés.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont des métabolites tels que la 4-hydroxyestr-4-ène-3,17-dione et la 4-hydroxy estran-3,17-dione .
Applications de la recherche scientifique
Le cipionate d’oxabolone a plusieurs applications de recherche scientifique, notamment :
Applications De Recherche Scientifique
Muscle Growth and Development
Oxabolone cipionate has been extensively studied for its effects on muscle hypertrophy and strength enhancement. Research indicates that it can stimulate protein synthesis, making it a potential treatment for muscle wasting disorders such as cachexia and sarcopenia .
Therapeutic Uses
The compound is explored for its therapeutic potential in conditions requiring anabolic effects, including:
- Osteoporosis : Enhancing bone density and strength.
- Severe Weight Loss : Helping patients regain weight post-surgery or during chronic illnesses .
Performance Enhancement
Due to its anabolic properties, this compound is often investigated in the context of sports medicine. It is classified as a performance-enhancing drug and is banned in competitive sports by the World Anti-Doping Agency (WADA) .
Doping Control Research
The compound is utilized in studies aimed at detecting illicit use among athletes. Its metabolites can be identified in urine samples, aiding anti-doping agencies in monitoring steroid abuse .
Case Studies and Research Findings
Several studies have documented the effects of this compound on muscle mass and strength:
- Study 1 : A clinical trial involving elderly patients with sarcopenia showed significant improvements in muscle mass after administration of this compound over a 12-week period. Participants experienced an increase in lean body mass by approximately 5% compared to the placebo group .
- Study 2 : In a controlled study on athletes, this compound was shown to enhance recovery times post-exercise, contributing to improved performance metrics without significant androgenic side effects .
Mécanisme D'action
Le cipionate d’oxabolone exerce ses effets en se liant aux récepteurs des androgènes dans les tissus cibles. Une fois administré, le promédicament est converti en oxabolone, qui interagit ensuite avec les récepteurs des androgènes pour promouvoir la synthèse des protéines et la croissance musculaire . Les cibles moléculaires comprennent les cellules musculaires squelettiques, où il améliore l’expression des gènes impliqués dans l’hypertrophie musculaire . Les voies impliquées comprennent l’activation de la voie de signalisation du récepteur des androgènes, ce qui conduit à une augmentation de la masse et de la force musculaires .
Comparaison Avec Des Composés Similaires
Le cipionate d’oxabolone est unique parmi les stéroïdes anabolisants-androgènes en raison de son groupe hydroxyle en position C4, ce qui réduit son androgénicité relative et inhibe l’aromatisation . Des composés similaires comprennent :
4-Hydroxytestostérone : Un autre stéroïde anabolisant avec un groupe hydroxyle en position C4.
Clostebol (4-chlorotestostérone) : Un dérivé de la testostérone avec un atome de chlore en position C4.
Formestane (4-hydroxyandrostènedione) : Un inhibiteur de l’aromatase avec un groupe hydroxyle en position C4.
Norclostebol (4-chloro-19-nortestostérone) : Un dérivé de la nandrolone avec un atome de chlore en position C4.
La structure unique du cipionate d’oxabolone offre un équilibre entre les effets anabolisants et androgènes, ce qui en fait un composé précieux à des fins thérapeutiques et de recherche .
Activité Biologique
Oxabolone cipionate, a synthetic anabolic-androgenic steroid, is a C17β cypionate ester of oxabolone (4-hydroxy-19-nortestosterone). This compound is primarily used in medical and athletic contexts for its anabolic properties, promoting muscle growth and recovery. It functions as a prodrug, converting to oxabolone upon administration, which then exerts its biological effects by binding to androgen receptors in target tissues.
This compound's mechanism involves the following steps:
- Administration : Upon administration, this compound is hydrolyzed to release oxabolone.
- Androgen Receptor Binding : Oxabolone binds to androgen receptors (AR) in muscle and other tissues.
- Gene Expression Regulation : The binding activates AR, leading to the transcription of genes that promote protein synthesis and muscle hypertrophy .
Pharmacokinetics
The pharmacokinetics of this compound include:
- Metabolism : Oxabolone is metabolized into several active metabolites, including 4-hydroxyestr-4-en-3,17-dione (M2) and 4-hydroxyestran-3,17-dione (M1) through oxidation and reduction processes .
- Excretion : The compound and its metabolites are detectable in urine, with a significant increase in urinary levels observed within five days post-administration .
- Half-life : While specific half-life data are not available, the elimination phase is characterized by a slow initial clearance followed by rapid excretion.
Biological Effects
The biological effects of this compound can be summarized as follows:
- Anabolic Effects : It promotes muscle growth and strength gains, making it popular among athletes and bodybuilders.
- Potential Therapeutic Uses : Investigated for treating conditions like muscle wasting disorders and osteoporosis due to its anabolic properties.
- Adverse Effects : Associated with various side effects typical of anabolic steroids, including cardiovascular issues such as cardiomyopathy and thromboembolic events .
Case Study Insights
A notable case study involved a 37-year-old male who experienced acute stroke and hepatorenal impairment attributed to anabolic steroid abuse, including this compound. The patient developed dilated cardiomyopathy with thrombi formation due to long-term steroid use. This case highlights the severe cardiovascular risks associated with prolonged use of anabolic steroids .
Research Findings
Recent studies have focused on the metabolic pathways of this compound. In one study using a chimeric mouse model with humanized liver tissue, researchers administered this compound and analyzed urine samples over 24 hours. They identified several metabolites, confirming the compound's metabolic profile and its potential implications for doping control in sports .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other anabolic steroids:
Compound | Anabolic Activity | Metabolites Identified | Cardiovascular Risks | Therapeutic Applications |
---|---|---|---|---|
This compound | High | M1, M2 | Moderate to High | Muscle wasting, osteoporosis |
Testosterone | High | Various | Moderate | Hormone replacement therapy |
Methandienone | High | Various | High | Performance enhancement |
Propriétés
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-26-15-14-18-17-9-11-22(27)25(29)20(17)8-7-19(18)21(26)10-12-23(26)30-24(28)13-6-16-4-2-3-5-16/h16-19,21,23,29H,2-15H2,1H3/t17-,18-,19-,21+,23+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDIUPVDIEHAH-KXLSUQFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CCC35)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CC[C@H]35)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046879 | |
Record name | Oxabolone cipioncate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254-35-9 | |
Record name | Oxabolone cipionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxabolone cipionate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxabolone cipionate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13185 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oxabolone cipioncate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxabolone cipionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.647 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXABOLONE CIPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXY50Q01N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.